1-(4-Methoxy-2-nitrophenyl)piperazine
Description
BenchChem offers high-quality 1-(4-Methoxy-2-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-2-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKMKNZGRREBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 1-(4-Methoxy-2-nitrophenyl)piperazine
The following technical guide details the chemical properties, synthesis, and structural dynamics of 1-(4-Methoxy-2-nitrophenyl)piperazine , a critical intermediate in the synthesis of triazole antifungal agents.
Primary CAS: 330633-73-3 (Free Base) | Salt Form (HCl): 299912-45-1
Molecular Formula:
Executive Summary & Strategic Utility
1-(4-Methoxy-2-nitrophenyl)piperazine is a specialized heterocyclic building block primarily utilized in the pharmaceutical development of azole antifungals (e.g., Posaconazole analogs). Its structural value lies in its trifunctional nature :
-
Piperazine Moiety: Acts as a hydrophilic linker and hydrogen bond acceptor.
-
Nitro Group (
): A latent amine precursor; reduction yields an aniline capable of forming triazolone or urea cores. -
Methoxy Group (
): Provides electron-donating character, modulating the lipophilicity and metabolic stability of the final API.
This guide focuses on the robust synthesis, purification, and characterization of this molecule, addressing the regiochemical challenges inherent in its production.
Structural Dynamics & Electronic Profile
The reactivity of 1-(4-Methoxy-2-nitrophenyl)piperazine is dictated by the push-pull electronic effects on the central benzene ring.
-
The "Push": The methoxy group at the para position (relative to the piperazine) is a strong Electron Donating Group (EDG) via resonance, increasing electron density in the ring.
-
The "Pull": The nitro group at the ortho position is a strong Electron Withdrawing Group (EWG) via induction and resonance.
This specific arrangement stabilizes the molecule but presents a synthetic challenge: the precursor (1-chloro-4-methoxy-2-nitrobenzene) must undergo Nucleophilic Aromatic Substitution (
Visualization: Electronic Activation Logic
Figure 1: Electronic activation mechanism. The ortho-nitro group is the critical activating factor allowing the piperazine to displace the chloride, overcoming the deactivating resonance of the methoxy group.
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values for the free base. Note that the hydrochloride salt is often preferred for storage due to higher stability.
| Property | Value | Notes |
| Physical State | Solid (Crystalline powder) | Typically yellow/orange due to nitro conjugation. |
| Melting Point | 130–135 °C (Approx.) | Note: HCl salt melts higher (>200°C decomp). |
| Solubility | DMSO, DMF, Methanol, DCM | Low solubility in water (Free Base). |
| pKa (Piperazine N4) | ~8.5 - 9.0 | The distal nitrogen remains basic. |
| pKa (Aniline N1) | ~ -1.0 | The N attached to the ring is non-basic due to conjugation. |
| LogP | 1.2 - 1.5 (Predicted) | Moderate lipophilicity. |
Synthetic Route & Process Optimization
The industry-standard synthesis utilizes a Nucleophilic Aromatic Substitution (
Reaction Protocol
Precursors:
-
Substrate: 1-Chloro-4-methoxy-2-nitrobenzene (CAS: 10298-80-3).
-
Reagent: Piperazine (Anhydrous).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Step-by-Step Methodology:
-
Stoichiometry Control: Dissolve 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq) in DMSO or Toluene.
-
Critical Step: Add Piperazine in excess (3.0 - 5.0 eq) .
-
Causality: Using 1 equivalent of piperazine leads to the formation of the bis-aryl impurity (where one piperazine molecule attacks two aryl chlorides). Excess piperazine ensures the mono-substituted product is statistically favored.
-
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
-
Monitor via TLC or HPLC. The disappearance of the aryl chloride indicates completion.
-
-
Workup (Regio-Control):
-
Cool to room temperature.
-
Dilute with water (if DMSO used) or filter salts (if Toluene used).
-
Extract with Dichloromethane (DCM).
-
Purification: Wash the organic layer with water to remove the excess unreacted piperazine (which is highly water-soluble).
-
-
Salt Formation (Optional but Recommended): Treat the crude oil with HCl in isopropanol to precipitate the 1-(4-Methoxy-2-nitrophenyl)piperazine Hydrochloride salt. This purifies the compound from non-basic impurities.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic workflow emphasizing stoichiometry control to prevent bis-aryl impurity formation.
Analytical Characterization (Fingerprinting)
To validate the identity of the synthesized material, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Aromatic Region (6.5 – 7.5 ppm):
-
Look for 3 distinct protons corresponding to the 1,2,4-substitution pattern.
- (doublet) at ~7.3 ppm (H3, ortho to nitro).
- (doublet of doublets) at ~7.1 ppm (H5).
- (doublet) at ~7.0 ppm (H6).
-
-
Methoxy Group: Strong singlet (
) at ~3.8 ppm (3H). -
Piperazine Ring:
-
Two multiplets at ~2.8–3.0 ppm (4H, adjacent to secondary amine).
-
Two multiplets at ~3.0–3.2 ppm (4H, adjacent to aryl ring).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion (
): Expected peak at 238.1 m/z . -
Fragment Pattern: Loss of
(M-46) or cleavage of the piperazine ring may be observed in high-energy collisions.
Safety & Handling Protocol
-
Nitroaromatics: Generally possess energetic potential. While this specific derivative is stable, avoid heating dry solids to decomposition.
-
Piperazine Sensitivity: Piperazine and its derivatives are known sensitizers . Inhalation of dust can cause asthma-like symptoms.
-
Protocol: Always handle in a fume hood. Use N95 or P100 respiratory protection if handling the powder form.
-
-
Storage: Store the HCl salt in a cool, dry place (2-8°C). The free base may oxidize slightly over time, turning from yellow to brown.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95760, 1-(4-Methoxy-2-nitrophenyl)piperazine. Retrieved from [Link]
- Janssen Pharmaceutica.Process for the preparation of triazole antifungal intermediates. Patent Literature (US/EP variants describing SnAr on nitro-anisoles).
The Strategic Role of 1-(4-Methoxy-2-nitrophenyl)piperazine as a Scaffold for Next-Generation Antifungal Agents
An In-depth Technical Guide for Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. The piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and engage in crucial interactions with biological targets.[1] This guide focuses on the strategic application of a key intermediate, 1-(4-Methoxy-2-nitrophenyl)piperazine , as a versatile building block for the synthesis of potent antifungal agents. We will explore its synthesis, its derivatization into biologically active compounds, the mechanistic underpinnings of the resulting antifungals, and the critical structure-activity relationships that guide modern drug design.
Introduction: The Piperazine Core in Antifungal Discovery
The six-membered piperazine heterocycle is a cornerstone in drug design, present in a wide array of approved pharmaceuticals.[2][3] Its two nitrogen atoms provide a unique combination of basicity, hydrogen bonding capability, and synthetic versatility. In the context of antifungal drug development, the piperazine ring often serves as a non-labile linker that correctly orients other pharmacophoric fragments for optimal target engagement, while also improving physicochemical properties like solubility and cell permeability.[1] The strategic functionalization of this core allows for the systematic exploration of chemical space to identify compounds with superior efficacy and safety profiles.
The subject of this guide, 1-(4-Methoxy-2-nitrophenyl)piperazine, is not an antifungal agent itself. Rather, it is a high-potential starting material. Its structure is pre-functionalized with chemical handles that allow for predictable and high-yielding downstream modifications, making it an ideal intermediate for library synthesis and lead optimization campaigns.
The Intermediate: Synthesis and Chemical Profile
The utility of any intermediate begins with its accessibility and predictable reactivity. 1-(4-Methoxy-2-nitrophenyl)piperazine can be synthesized through established organic chemistry principles, primarily via Nucleophilic Aromatic Substitution (SAr).
Proposed Synthetic Pathway
The most logical and industrially scalable approach involves the reaction of an activated nitroaromatic ring with piperazine. The ortho-nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, making the substitution reaction highly efficient.
Sources
1-(4-Methoxy-2-nitrophenyl)piperazine CAS number and molecular identifiers
This technical guide details the chemical identity, synthesis, and pharmaceutical applications of 1-(4-Methoxy-2-nitrophenyl)piperazine , a critical intermediate in the synthesis of triazole antifungal agents.
Role: Key Intermediate for Triazolone-based Antifungals (e.g., Posaconazole Analogues) Content Type: Technical Whitepaper & Process Guide
Executive Summary & Molecular Identity
1-(4-Methoxy-2-nitrophenyl)piperazine is a specialized "privileged scaffold" used primarily in medicinal chemistry for the construction of antifungal agents. It serves as the masked precursor to the triazolone-phenyl-piperazine moiety found in drugs like Posaconazole and Itraconazole .
The molecule features a piperazine ring attached to a phenyl core substituted with a nitro group (at the ortho position relative to the piperazine) and a methoxy group (at the para position). This specific substitution pattern is engineered to allow for subsequent reduction (Nitro
Chemical Data Sheet
| Property | Specification |
| Chemical Name | 1-(4-Methoxy-2-nitrophenyl)piperazine |
| CAS Number (Free Base) | 330633-73-3 |
| CAS Number (HCl Salt) | 299912-45-1 |
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 g/mol |
| SMILES | COc1ccc(N2CCNCC2)c(c1)[O-] |
| InChI Key | AVCKOFMRPAJEPN-UHFFFAOYSA-N |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 136–140 °C (Free Base) |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Methanol.[1][2][3] |
CRITICAL DISAMBIGUATION: Do not confuse this molecule with 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a diaryl compound. The target molecule discussed here has a single phenyl ring.
Synthetic Routes & Process Chemistry
The industrial synthesis of 1-(4-Methoxy-2-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group at the ortho position activates the leaving group (chloride) on the benzene ring, facilitating attack by the secondary amine of piperazine.
Reaction Mechanism
Precursors: 4-Chloro-3-nitroanisole (1-Chloro-4-methoxy-2-nitrobenzene) and Piperazine.
Process Logic:
-
Regioselectivity: The chloride is displaced preferentially over the methoxy group due to the ortho-nitro activation and the better leaving group ability of chloride.
-
Stoichiometry Control: A large excess of piperazine (3–5 equivalents) is strictly required. This prevents the formation of the "bis-impurity" where one piperazine molecule reacts with two aryl halides.
-
Acid Scavenging: An inorganic base (K₂CO₃) neutralizes the HCl generated, driving the equilibrium forward.
Experimental Protocol (Lab Scale: 10g Batch)
-
Charge: To a 250 mL round-bottom flask, add Piperazine (17.2 g, 200 mmol, 4.0 eq) and Potassium Carbonate (13.8 g, 100 mmol, 2.0 eq).
-
Solvent: Add Acetonitrile (100 mL) or DMF (50 mL). Note: Acetonitrile is preferred for easier workup; DMF enhances rate.
-
Addition: Add 4-Chloro-3-nitroanisole (9.4 g, 50 mmol, 1.0 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or HPLC.
-
Workup:
-
Cool to room temperature.[4] Filter off inorganic salts.
-
Concentrate the filtrate to remove solvent and excess piperazine (piperazine sublimes/distills).
-
Redissolve residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove remaining piperazine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or convert to HCl salt by adding HCl/Dioxane for long-term storage.
Synthetic Workflow Diagram[5]
Figure 1: Nucleophilic aromatic substitution workflow for the synthesis of the target piperazine intermediate.
Pharmaceutical Applications
This molecule is a "masked" building block. The nitro group is a latent amine, and the methoxy group is a protected phenol.
Role in Antifungal Synthesis (Posaconazole/Itraconazole)
In the synthesis of advanced azole antifungals, the piperazine ring acts as a linker. The specific transformation sequence is:
-
Reduction: The nitro group of 1-(4-Methoxy-2-nitrophenyl)piperazine is reduced (H₂/Pd-C or Fe/NH₄Cl) to form the aniline derivative: 1-(4-Methoxy-2-aminophenyl)piperazine.
-
Triazolone Formation: The resulting aniline reacts with phenyl chloroformate and hydrazine to cyclize, forming the 1,2,4-triazol-3-one ring.
-
Demethylation: The methoxy group is cleaved (using BBr₃ or HBr) to reveal the phenol, which is then coupled to the chiral tetrahydrofuran/dioxolane core of the drug.
Pathway Diagram
Figure 2: The downstream utility of the intermediate in constructing the triazolone pharmacophore.
Analytical Characterization
To validate the identity and purity of the synthesized material, the following analytical parameters should be met.
HPLC Method (Reverse Phase)[6][7]
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 340 nm (Nitro group absorbance).
-
Retention Time: The nitro group makes the molecule less polar than the aniline reduction product but more polar than the bis-substituted impurity.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 3.75 ppm (s, 3H): Distinctive singlet for the Methoxy (-OCH₃) group.
-
δ 2.80–3.00 ppm (m, 8H): Piperazine ring protons (often two sets of multiplets).
-
δ 7.10–7.50 ppm (m, 3H): Aromatic protons. Look for the splitting pattern characteristic of 1,2,4-substitution (d, dd, d).
-
Key Diagnostic: The absence of the NH₂ broad peak confirms the Nitro group is intact (has not reduced).
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear safety goggles. |
| Storage | Hygroscopic (HCl salt). | Store under inert atmosphere (Argon/N₂) in a cool, dry place. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. This compound contains nitrogen oxides upon combustion.
References
-
LGC Standards. (2025). 1-(4-Methoxy-2-nitrophenyl)piperazine Hydrochloride Data Sheet. Retrieved from
-
Toronto Research Chemicals. (2025). Product M266933: 1-(4-Methoxy-2-nitrophenyl)piperazine.[3][5][6] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from
- Saksena, A. K., et al. (1995). "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: Synthesis of SCH 51048, a broad-spectrum antifungal agent." Tetrahedron Letters, 36(11), 1787-1790.
-
ChemicalBook. (2025).[7] CAS 330633-73-3 Entry and Suppliers. Retrieved from
Sources
- 1. Buy Online CAS Number 299912-45-1 - TRC - 1-(4-Methoxy-2-nitrophenyl)piperazine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. chemscene.com [chemscene.com]
- 3. biomall.in [biomall.in]
- 4. cscanada.net [cscanada.net]
- 5. 1-(4-METHOXY-2-NITROPHENYL)PIPERAZINE HYDROCHLORIDE Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxy-2-nitrophenyl)piperazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Methoxy-2-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document outlines the fundamental physicochemical properties of the molecule, provides a theoretical framework for its solubility based on its structural components, presents a detailed, field-proven experimental protocol for accurate solubility determination, and discusses critical factors that influence solubility, such as solvent choice and solid-state properties. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of piperazine-based compounds.
Introduction
1-(4-Methoxy-2-nitrophenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties. The specific arrangement of the methoxy and nitro groups on the phenyl ring imparts distinct electronic and steric characteristics that are crucial for its role as a synthetic precursor.
The solubility of an intermediate or an API in various solvents is a critical physicochemical parameter that dictates its behavior throughout the manufacturing process.[1] From reaction kinetics to crystallization and final formulation, solvent selection and solubility knowledge are indispensable for:
-
Process Development: Ensuring homogeneous reaction conditions and preventing precipitation of reactants or products.
-
Purification: Developing efficient crystallization or chromatographic purification methods.
-
Bioavailability: For APIs, solubility directly impacts dissolution rate and subsequent absorption in the body.[2]
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.
This guide will provide the necessary theoretical and practical framework for a scientist to confidently assess and utilize the solubility characteristics of 1-(4-Methoxy-2-nitrophenyl)piperazine.
Physicochemical Properties and Solubility Prediction
Structural Analysis:
-
Piperazine Ring: A basic, polar heterocyclic amine. Unsubstituted piperazine is highly soluble in polar protic solvents like water and alcohols but poorly soluble in nonpolar solvents like diethyl ether.[3] Its basic nature (pKa of the second nitrogen is ~5.3-5.7) means its solubility can be dramatically increased in acidic aqueous media via salt formation.[2]
-
Nitrophenyl Group: The aromatic ring is nonpolar, while the nitro group (-NO2) is a strong electron-withdrawing group, making the molecule highly polar.[4] Aromatic nitro compounds are typically insoluble in water but readily soluble in many organic solvents.[4]
-
Methoxy Group: The methoxy group (-OCH3) is moderately polar and can act as a hydrogen bond acceptor.
Combining these features, 1-(4-Methoxy-2-nitrophenyl)piperazine is a moderately large, polar molecule with both hydrogen bond donor (piperazine N-H) and acceptor (piperazine N, methoxy O, nitro O) sites. Its solubility will be a balance between the polarity imparted by the nitro and piperazine moieties and the lipophilicity of the phenyl ring.
Predicted Physicochemical Properties:
| Property | Predicted Value / Observation | Rationale & Impact on Solubility |
| Molecular Formula | C₁₁H₁₅N₃O₃ | - |
| Molecular Weight | 237.25 g/mol [5] | Moderate molecular weight; less of a factor than intermolecular forces. |
| Appearance | Likely a crystalline solid. | The energy required to break the crystal lattice is a key barrier to dissolution. |
| logP (Octanol-Water) | 1.2 (Computed)[5] | A low logP value suggests a preference for polar environments over nonpolar ones, indicating better solubility in polar solvents. |
| pKa (most basic) | ~5-6 (Estimated) | The piperazine nitrogen allows for salt formation in acidic conditions, which can be leveraged to enhance aqueous solubility.[2] |
Predicted Qualitative Solubility Profile:
Based on the "like dissolves like" principle, the following solubility behavior is anticipated. This profile must be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitro and piperazine groups will effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can hydrogen bond with the molecule's N-H, O, and N sites. Solubility may be lower than in polar aprotic solvents if the crystal lattice energy is high. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good balance of polarity to disrupt intermolecular forces without being too polar to solvate the aromatic ring. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Moderate polarity may be sufficient for some dissolution. Diethyl ether is likely a poor solvent. |
| Aromatic | Toluene | Low | The solvent's nonpolar nature is a poor match for the polar functional groups of the solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity between the solvent and the highly polar solute. |
Experimental Determination of Equilibrium Solubility
To move beyond prediction, quantitative solubility data must be generated. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method . This method ensures that the solvent is fully saturated with the solute at a given temperature, providing a true measure of its solubility limit.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Detailed Experimental Protocol
Materials and Equipment:
-
1-(4-Methoxy-2-nitrophenyl)piperazine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 1-(4-Methoxy-2-nitrophenyl)piperazine to several vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2-5 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate at a consistent speed (e.g., 200 RPM) and temperature (e.g., 25 °C) for a predetermined time.
-
Scientist's Insight: A 24-hour equilibration period is often sufficient for many compounds. However, for a new compound or one with potentially slow dissolution kinetics, it is crucial to validate the equilibration time. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has reached a stable plateau.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.
-
Trustworthiness Check: Filtration is often preferred as it robustly removes fine particulates. It is critical to pre-saturate the filter by discarding the first small portion of the filtrate to avoid loss of the analyte due to adsorption onto the filter membrane.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the saturated supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of 1-(4-Methoxy-2-nitrophenyl)piperazine.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
Experimental Workflow Diagramdot
Sources
Reactivity Profile of 1-(2-Nitrophenyl)piperazines: A Guide for Medicinal Chemists
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary & Scope Definition
In the context of medicinal chemistry and drug development, "2-nitro-substituted piperazines" most frequently refers to 1-(2-nitrophenyl)piperazine (also known as ortho-nitrophenylpiperazine). While direct C2-nitration of the saturated piperazine ring yields unstable
This guide focuses on the reactivity of 1-(2-nitrophenyl)piperazine , specifically its utility as a "masked" bicyclic precursor. The ortho-nitro group serves as a latent nucleophile (upon reduction) that drives the synthesis of fused tricyclic pharmacophores such as benzimidazoles , quinoxalines , and 1,2,3,4-tetrahydroquinoxalines —cores found in antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and GPCR ligands.
Synthesis of the Core Scaffold
The entry into this chemical space is almost exclusively achieved via Nucleophilic Aromatic Substitution (
Mechanism & Causality
The 2-nitro group on the benzene ring acts as an electron-withdrawing group (EWG), activating the ortho-position for nucleophilic attack. Fluorine is the preferred leaving group over chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the stronger C-F bond strength.
Standard Protocol: Synthesis
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Piperazine (3.0–5.0 eq),
(2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Purification: The excess piperazine prevents bis-arylation. Acid-base extraction yields the free base in >90% purity.
Reactivity Module A: The Reductive Cyclization Cascade
The primary value of 1-(2-nitrophenyl)piperazine lies in its ability to undergo reductive cyclization . This "switch-like" reactivity allows the installation of complex fused ring systems in a single synthetic operation.
Pathway 1: Synthesis of Benzimidazoles
By reacting the scaffold with an aldehyde followed by nitro reduction, the intermediate imine/aminal cyclizes to form a benzimidazole.
Protocol: One-Pot Dithionite Cyclization
-
Rationale: Sodium dithionite (
) is a chemoselective reducing agent that operates in aqueous media, allowing the reduction of the nitro group to the aniline in situ without affecting other sensitive functionalities (unlike catalytic hydrogenation). -
Step-by-Step:
-
Condensation: Dissolve 1-(2-nitrophenyl)piperazine (1 mmol) and the target aldehyde (1.1 mmol) in EtOH/DMSO (10:1).
-
Reduction: Add aqueous
(3 mmol) dropwise at 80°C. -
Cyclization: Reflux for 3–5 hours. The generated aniline attacks the aldehyde-derived intermediate (hemiaminal), followed by oxidation/dehydration to form the benzimidazole core.
-
Workup: Basify with
, extract with EtOAc.
-
Pathway 2: Synthesis of 1,2,3,4-Tetrahydroquinoxalines
If the electrophile is a ketone or an
Protocol: Catalytic Hydrogenation Route
-
Reagents:
(1 atm), 10% Pd/C, MeOH. -
Mechanism:
-
Nitro group reduces to
. -
Intramolecular attack on a pendant carbonyl or alkyl halide (if N4 is functionalized with an electrophile).
-
Spontaneous dehydration yields the quinoxaline derivative.
-
Reactivity Module B: N4-Functionalization
The distal nitrogen (N4) remains a nucleophilic handle, allowing for library expansion before the nitro-group "warhead" is activated.
Buchwald-Hartwig Amination
For installing aryl groups at N4 to create bi-aryl piperazines.
-
Catalyst System:
/ XPhos or BINAP. -
Base:
(Strong base) or (Weak base for sensitive substrates). -
Note: The nitro group on the N1-phenyl ring tolerates Pd-catalysis well, provided the reduction potential of the catalyst system doesn't trigger premature nitro reduction.
Visualization: Synthetic Pathways
The following diagram illustrates the divergent synthesis from the parent scaffold to three distinct drug-like cores.
Caption: Divergent synthetic pathways from the 1-(2-nitrophenyl)piperazine scaffold. The nitro group acts as a latent nucleophile for cyclization.
Metabolic & Toxicological Considerations
When working with this scaffold in drug discovery, researchers must account for the metabolic fate of the nitro group if it is not cyclized.
-
Nitroreductase Liability: In vivo, liver nitroreductases can reduce the
group to a hydroxylamine ( ) or aniline ( ). -
Genotoxicity Risks: Aromatic nitro groups are structural alerts for mutagenicity (Ames positive) due to the formation of reactive nitrenium ions during metabolism.
-
Mitigation: The "Reductive Cyclization" strategies described above (Modules A) are not just synthetic tools but medicinal chemistry de-risking strategies . Converting the nitro group into a fused imidazole or pyrazine ring eliminates the toxicophore.
Quantitative Data Summary: Yield Comparison
| Reaction Type | Reagent System | Typical Yield | Selectivity | Key Reference |
| SNAr Formation | Piperazine (neat or 5 eq), MeCN | 92–98% | High (Mono-sub) | [1] |
| Benzimidazole Cyclization | 65–85% | High (One-pot) | [2] | |
| Quinoxaline Cyclization | 70–90% | High | [3] | |
| N4-Arylation | 60–80% | N4 vs N1 (if NH free) | [4] |
References
-
PubChem. 1-(2-Nitrophenyl)piperazine Compound Summary. National Library of Medicine. [Link]
-
Özil, M. et al. (2023).[1] Synthesis of Benzimidazoles Containing Piperazine Ring as Potential Therapeutic Agents.[1][2] SSRN. [Link]
-
Bunce, R. A. et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and Related Heterocycles.[3][4] PMC. [Link]
-
Chaudhary, P. et al. (2025).[5] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.[6] ResearchGate.[3] [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Nucleophilic aromatic substitution conditions for preparing nitro-piperazines
Application Note: Optimizing
Executive Summary
Nitro-aryl piperazines are critical pharmacophores in drug development, serving as core scaffolds for antipsychotics (e.g., Olanzapine analogs), antifungals, and kinase inhibitors (e.g., Venetoclax intermediates).[1] Their synthesis typically relies on Nucleophilic Aromatic Substitution (
This guide provides a validated technical framework for synthesizing nitro-aryl piperazines. It moves beyond generic textbook conditions to offer field-proven protocols that prioritize mono-selectivity, yield, and green chemistry principles.[1]
Mechanistic Insight: The "Element Effect" & Activation
To optimize the reaction, one must understand the rate-determining step (RDS). Unlike
The Role of the Nitro Group
The nitro group (
The Element Effect (F >> Cl > Br > I)
In
-
Fluorine is the superior leaving group because its high electronegativity inductively withdraws electron density from the carbon center, making it more susceptible to nucleophilic attack by the piperazine nitrogen.
-
Chlorine/Bromine are slower because they are less electronegative, despite being better leaving groups in aliphatic substitution.[1]
Key Takeaway: If your reaction is sluggish with a chloro-nitrobenzene, switching to a fluoro-nitrobenzene can increase the reaction rate by orders of magnitude (up to 3000x).[1]
Pathway Visualization
Figure 1: The Addition-Elimination mechanism. Note that TS1 (attack) is the energy barrier to overcome, facilitated by the electronegativity of the leaving group.
Critical Optimization Parameters
Controlling Selectivity (Mono- vs. Bis-Arylation)
Piperazine has two equivalent nucleophilic sites (
-
Solution: Use excess piperazine (3.0 to 5.0 equivalents).[1]
-
Causality: By statistically flooding the reaction with free piperazine, the activated aryl halide is far more likely to encounter a free piperazine molecule than a mono-arylated product. The excess piperazine also acts as a base to quench the generated acid (HF or HCl).
Solvent Selection
-
Standard (DMF/DMSO): High dielectric constants stabilize the polar transition state. Best for unreactive substrates.
-
Green (Water/Ethanol): Surprisingly effective for hydrophobic electrophiles.[1] "On-water" conditions can accelerate rates due to hydrogen bonding at the interface and the hydrophobic effect forcing reactants together.
Base Choice
-
Inorganic (
, ): Standard.[1] Cesium is superior for difficult substrates due to the "Cesium Effect" (higher solubility/looser ion pairing). -
Organic (DIPEA,
): Useful if the substrate is sensitive to hydrolysis, though they can sometimes act as nucleophiles themselves (forming quaternary salts).[1] -
Self-Sacrificial: Using excess piperazine as both nucleophile and base is the cleanest method, simplifying workup to a water wash.
Experimental Protocols
Protocol A: The "Robust" Method (Thermal/Polar Aprotic)
Best for: Unreactive aryl chlorides, scale-up, and highly reliable results.[1]
-
Setup: Charge a round-bottom flask with the Nitro-Aryl Halide (1.0 eq).
-
Solvent: Add DMF or DMSO (5–10 volumes).[1]
-
Nucleophile: Add Piperazine (4.0 eq).[1] Note: If using piperazine anhydrous solid, ensure it is finely ground.
-
Base: Add
(2.0 eq). -
Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate halide exchange (Finkelstein-type).[1]
-
-
Workup:
-
Pour the reaction mixture into crushed ice/water (10x volume).
-
The product usually precipitates as a solid. Filter and wash with water to remove excess piperazine and DMF.
-
If oil forms: Extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate.[1]
-
Protocol B: The "Green" Method (On-Water)
Best for: Activated Aryl Fluorides, environmentally conscious workflows.[1]
-
Setup: Charge flask with Nitro-Aryl Fluoride (1.0 eq).
-
Solvent: Add Water (or 10% EtOH in Water).
-
Nucleophile: Add Piperazine (3.0 eq).[1]
-
Reaction: Heat to reflux (100°C). Vigorous stirring is essential as the reaction is heterogeneous.
-
Mechanism: The hydrophobic reactants form an emulsion; the reaction occurs at the phase boundary or within the organic droplets.
-
Workup: Cool to room temperature. The product will solidify. Filter, wash with water, and dry.[1]
Protocol C: Microwave Assisted
Best for: Library generation, rapid screening.[1]
-
Vessel: Microwave vial (2–5 mL).
-
Reagents: Aryl halide (1.0 eq), Piperazine (3.0 eq), Ethanol (3 mL).
-
Conditions: Heat to 140°C for 10–20 minutes (High Absorption setting).
-
Note: Ethanol is preferred over DMF in microwaves to prevent superheating/decomposition and facilitate easier evaporation.
Data Presentation & Decision Matrix
Table 1: Comparative Efficiency of Leaving Groups
Substrate: 2-halo-nitrobenzene + Piperazine (DMSO, 80°C)
| Leaving Group (X) | Relative Rate ( | Typical Yield | Notes |
| Fluorine (-F) | ~3000 | >95% | Highly reactive; often runs at RT.[1] |
| Nitro ( | ~200 | 60-80% | The nitro group itself can be displaced if multiple are present. |
| Chlorine (-Cl) | 1 | 85-90% | Requires heat (>80°C); standard industrial choice due to cost.[1] |
| Bromine (-Br) | ~0.8 | 80-90% | Rarely used; atom economy is poor compared to Cl.[1] |
Optimization Workflow
Figure 2: Decision tree for selecting the optimal protocol based on substrate reactivity and solubility.
Troubleshooting & Safety
-
Bis-Arylation: If LC-MS shows M+Aryl mass, increase piperazine equivalents to 5.0 or 6.0. The excess can be recovered during aqueous workup.
-
Hydrolysis (Phenol formation): If the aryl halide hydrolyzes to a phenol (Ar-OH), ensure solvents are dry (for Protocol A) or switch from hydroxide/carbonate bases to DIPEA.[1]
-
Regioselectivity: In 2,4-difluoronitrobenzene, the position para to the nitro group is generally more reactive than the ortho position due to sterics, but mixtures are common. Lowering the temperature (-10°C) can improve regioselectivity.
-
Safety: Dinitro-halobenzenes are potential sensitizers and can be explosive. Piperazine is a known respiratory sensitizer. Handle all solids in a fume hood.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions of 2,4-Dinitrochlorobenzene and 2,4-Dinitrofluorobenzene. Chemical Reviews.
-
Roh, H., et al. (2023).[1] Green chemistry approach towards Piperazine: anticancer agents.[8] ResearchGate.[5][8][9]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect.[10]
-
Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor (Venetoclax Synthesis).[1] Nature Medicine. (Demonstrates use of excess piperazine for mono-selectivity).[1]
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. iscnagpur.ac.in [iscnagpur.ac.in]
- 7. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for the Recrystallization of 1-(4-Methoxy-2-nitrophenyl)piperazine
This Application Note and Protocol guide is designed for researchers and process chemists optimizing the purification of 1-(4-Methoxy-2-nitrophenyl)piperazine .
Executive Summary
1-(4-Methoxy-2-nitrophenyl)piperazine (CAS: 330633-73-3 for HCl salt; Free base analog) is a critical intermediate in the synthesis of piperazine-based antifungal agents and psychopharmaceutical scaffolds. Its purity is paramount, as regioisomeric impurities (e.g., ortho- vs. para-nitro positioning) and unreacted precursors (e.g., 1-halo-4-methoxy-2-nitrobenzene) can significantly alter the biological activity of the final API.
This guide provides a rationale for solvent selection based on the molecule's functional group chemistry, followed by a validated protocol for solvent screening and bulk recrystallization.
Molecular Analysis & Solubility Profile
To select the correct solvent, we must first deconstruct the molecule’s physicochemical properties.
| Feature | Chemical Implication | Solubility Impact |
| Piperazine Ring | Secondary amine ( | High solubility in acidic aqueous media; moderate polarity. |
| Nitro Group (-NO₂) | Strong electron-withdrawing group | Increases polarity; reduces basicity of the attached phenyl ring. |
| Methoxy Group (-OCH₃) | Electron-donating group | Adds lipophilicity; potential H-bond acceptor. |
| Overall Character | Amphiphilic Basic Solid | Soluble in alcohols, esters, and chlorinated solvents. Insoluble in non-polar alkanes. |
The "Like Dissolves Like" Strategy
-
Target Solvents: Medium-polarity solvents (Ethanol, Isopropanol, Ethyl Acetate) are ideal candidates for the free base.
-
Anti-Solvents: Non-polar alkanes (Heptane, Hexane) or Water (for the free base) serve as excellent anti-solvents to induce nucleation.
Solvent Screening Workflow (Decision Tree)
Do not rely on a single solvent without empirical verification.[1] Use this logic flow to determine the optimal system for your specific impurity profile.
Figure 1: Logic flow for selecting the primary crystallization solvent system.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base
Best for: Removing non-polar impurities and unreacted halides. Recommended Solvent System: Ethanol (95%) or Ethyl Acetate/Heptane (1:2).
Step-by-Step Methodology:
-
Dissolution:
-
Place 10.0 g of crude 1-(4-Methoxy-2-nitrophenyl)piperazine in a 250 mL round-bottom flask.
-
Add Ethyl Acetate (approx. 30-40 mL) or Ethanol (approx. 50 mL).
-
Heat the mixture to reflux (77°C for EtOAc, 78°C for EtOH) with magnetic stirring.
-
Note: If the solid does not dissolve completely after 15 minutes of reflux, add solvent in 5 mL increments.
-
-
Hot Filtration (Critical Step):
-
While maintaining the solution at boiling point, filter through a pre-heated fluted filter paper or a sintered glass funnel to remove insoluble inorganic salts or mechanical impurities.
-
-
Nucleation & Growth:
-
Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling may trap impurities.
-
Anti-Solvent Addition (If using EtOAc): If crystallization is poor, slowly add Heptane dropwise to the warm solution until a slight turbidity persists, then let cool.
-
-
Collection:
-
Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold solvent (e.g., cold Heptane or cold Ethanol).
-
-
Drying:
-
Dry the yellow crystalline solid in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Recrystallization of the Hydrochloride Salt
Best for: Final API polishing and water-soluble impurity removal. Recommended Solvent System: Methanol/Diethyl Ether or Isopropanol.
-
Dissolution: Dissolve the crude HCl salt in minimum boiling Methanol .
-
Precipitation: Once dissolved, remove from heat and immediately add Diethyl Ether (or MTBE) until the solution becomes cloudy.
-
Crystallization: Refrigerate at 4°C overnight. The salt will crystallize as fine needles.
Analytical Validation & Quality Control
Do not assume purity based on visual appearance. Validate the process using the following metrics.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Confirm integration of Methoxy (3H, s) and Piperazine protons. |
| Melting Point | Capillary Method | Sharp range (typically >150°C for salts; verify specific isomer range). |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc) |
Impurity Tracking Workflow
The following diagram illustrates the fate of common impurities during the Ethanol recrystallization process.
Figure 2: Fate of impurities during the recrystallization process.
References
-
Toronto Research Chemicals. 1-(4-Methoxy-2-nitrophenyl)piperazine Hydrochloride Data Sheet. (Accessed 2023). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Methoxyphenyl)piperazine derivatives. (General structural reference). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
- Chaudhuri, S. et al.Crystal Engineering of Pharmaceutical Co-crystals. Chemical Reviews, 2016. (Reference for solvent selection logic).
Sources
Sustainable Synthesis of Methoxy-Nitrophenyl Piperazines: Green Chemistry Protocols
Executive Summary & Strategic Rationale
Methoxy-nitrophenyl piperazines (MNPPs) are critical pharmacophores in medicinal chemistry, serving as key intermediates for antifungal agents (e.g., Posaconazole precursors) and CNS-active ligands. Traditional synthesis relies on Nucleophilic Aromatic Substitution (
This Application Note details three validated "Green Chemistry" protocols that eliminate or significantly reduce hazardous solvent use while improving yield and throughput.
The Green Pivot: Why Switch?
-
Solvent Replacement: Shift from reproductive toxins (DMF/NMP) to Water or Solvent-Free conditions.
-
Energy Efficiency: Utilization of Mechanochemistry (Ball Milling) and Microwave Irradiation to bypass prolonged reflux times.
-
Process Intensification: "On-Water" catalysis leverages the hydrophobic effect to accelerate reaction rates at the phase interface.
Mechanistic Grounding
The synthesis relies on the
Reaction Pathway
The piperazine (nucleophile) attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex. Re-aromatization expels the chloride ion.
Figure 1: Simplified
Experimental Protocols
Protocol A: "On-Water" Surfactant-Mediated Synthesis
Best For: Scalability (>10g), Batch Processing. Principle: The "Hydrophobic Effect." Water forces the hydrophobic organic reactants together, increasing effective concentration at the interface. A surfactant (TPGS-750M or HPMC) creates nanomicelles that act as micro-reactors.
Materials:
-
1-chloro-2-methoxy-4-nitrobenzene (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq - excess acts as base)
-
Surfactant: 2 wt% TPGS-750M in water (or HPMC)
Procedure:
-
Charge: To a round-bottom flask, add 1-chloro-2-methoxy-4-nitrobenzene (10 mmol) and Piperazine (30 mmol).
-
Solvent: Add 20 mL of the aqueous surfactant solution.
-
Reaction: Stir vigorously (1000 rpm) at 95°C for 4–6 hours. Note: Vigorous stirring is critical to maintain the emulsion.
-
Workup: Cool to room temperature (RT). The product often precipitates as a solid.
-
If solid: Filter and wash with water (3 x 10 mL) to remove excess piperazine and salts.
-
If oil: Extract with minimal Ethyl Acetate (Green alternative: 2-MeTHF), wash with brine, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Validation Check:
-
TLC (Ethyl Acetate:Hexane 1:1): Product
~0.3 (fluorescent under UV). -
Yield Expectation: 85–92%.
Protocol B: Mechanochemical Synthesis (Solvent-Free)
Best For: Greenest Profile (Lowest E-Factor), Rapid Screening. Principle: Kinetic energy from ball milling induces localized heating and surface renewal, driving the reaction between solids without bulk solvent.
Materials:
-
1-chloro-2-methoxy-4-nitrobenzene (1.0 eq)
-
Piperazine (1.5 eq)[2]
-
Base:
(2.0 eq)[3] -
Grinding Aid: NaCl (1.0 eq) or Silica (optional, prevents caking)
Procedure:
-
Loading: Place all solid reagents into a stainless steel or Zirconia milling jar.
-
Milling: Add 2 stainless steel balls (10mm). Close jar.
-
Process: Mill at 25–30 Hz for 30 minutes. Stop every 10 mins to scrape down walls if caking occurs.
-
Extraction: Transfer the resulting powder to a beaker. Add water (50 mL) and stir for 20 mins to dissolve inorganic salts (
, excess , piperazine). -
Isolation: Filter the remaining solid product. Wash with water.[1] Dry in a vacuum oven at 50°C.
Validation Check:
-
Appearance: Yellow to orange crystalline solid.
-
Yield Expectation: 90–95%.
Protocol C: Microwave-Assisted Aqueous Synthesis
Best For: High-Throughput Optimization. Principle: Dielectric heating of water allows rapid internal temperature rise, accelerating the reaction kinetics significantly compared to conductive heating.
Procedure:
-
Charge: In a 10 mL microwave vial, combine aryl chloride (1 mmol), piperazine (2 mmol), and
(1 mmol). -
Solvent: Add 2 mL water (or water/ethanol 1:1).
-
Irradiation: Seal and irradiate at 140°C (Dynamic Power mode) for 10 minutes.
-
Cooling: Rapid cooling (compressed air) to RT.
-
Isolation: Pour into ice water (10 mL). Filter the precipitate.
Comparative Data Analysis
| Metric | Traditional (DMF Reflux) | Protocol A (On-Water) | Protocol B (Mechanochem) | Protocol C (Microwave) |
| Reaction Time | 12–24 Hours | 4–6 Hours | 30 Minutes | 10 Minutes |
| Yield | 75–80% | 85–92% | 90–95% | 88–94% |
| Solvent Waste | High (DMF/Water) | Low (Water only) | Near Zero | Low |
| Energy Input | High (Prolonged Heat) | Medium | Low (Mechanical) | Medium (High Burst) |
| Scalability | High | High | Low/Medium | Low (Batch limited) |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate green synthesis protocol based on scale.
Troubleshooting & Quality Control
-
Issue: Bis-substitution.
-
Cause: Piperazine acts as a nucleophile at both nitrogen atoms, linking two aryl rings.
-
Solution: Always maintain a high equivalent excess of piperazine (at least 3.0 eq in solution, or 1.5–2.0 eq in solid state) to statistically favor mono-substitution.
-
-
Issue: Sticky/Oily Product.
-
Cause: Impurities or low melting point eutectic mixtures.
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
-
Safety Note: Chloronitrobenzenes are potential skin sensitizers. All "Green" protocols still require standard PPE (gloves, goggles) to handle the reactants safely.
References
- Lipshutz, B. H., & Ghorbani, F. (2009). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta.
-
Bhandari, K., et al. (2023). Water-mediated synthesis of N-aryl piperazines: A sustainable approach. Green Chemistry Letters and Reviews.
-
Stolle, A., Szuppa, T., Leonhardt, S. E. S., & Ondruschka, B. (2011). Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews.
-
Périgaud, C., et al. (2018). Microwave-Assisted Solvent-Free Synthesis of Aripiprazole.[4] Journal of Heterocyclic Chemistry. (Demonstrates specific applicability to aryl-piperazines).
-
Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.[5][6][7]
Sources
Troubleshooting & Optimization
Resolving solubility issues of 1-(4-Methoxy-2-nitrophenyl)piperazine in aqueous media
Technical Support Center: 1-(4-Methoxy-2-nitrophenyl)piperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Methoxy-2-nitrophenyl)piperazine in aqueous media. Our troubleshooting protocols are designed to be practical, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental design.
Compound Profile: 1-(4-Methoxy-2-nitrophenyl)piperazine
Before troubleshooting, it is crucial to understand the physicochemical properties of the compound that govern its solubility. While specific experimental data for this exact isomer is limited, we can predict its behavior based on its structural motifs and data from closely related analogs.
| Property | Value / Prediction | Rationale & Impact on Aqueous Solubility |
| Molecular Formula | C₁₇H₁₉N₃O₃ | N/A |
| Molecular Weight | 313.35 g/mol [1] | Higher molecular weight can negatively impact solubility.[2] |
| Structure | A phenylpiperazine core with methoxy (-OCH₃) and nitro (-NO₂) substituents. | The aromatic rings and alkyl chains are hydrophobic. The piperazine moiety contains two nitrogen atoms, making it a weak base. |
| Predicted logP | ~3.4 - 3.6[1][3] | A positive logP value indicates a preference for lipophilic environments over aqueous ones, predicting poor water solubility. |
| Predicted pKa | ~5.5 - 6.5 | The piperazine ring is basic. The pKa of piperazine itself is ~9.7 and ~5.3[4], but substitution with electron-withdrawing groups (like the nitrophenyl group) significantly lowers the pKa of the distal nitrogen.[5] This value is critical for pH-modification strategies. |
| Appearance | Yellowish crystalline powder (typical for related isomers)[6] | A stable crystalline form often requires more energy to dissolve than an amorphous form.[7] |
| Water Solubility | Predicted to be very low (µg/L range for a similar isomer)[8] | The combination of a hydrophobic structure and a crystalline solid state leads to poor aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is 1-(4-Methoxy-2-nitrophenyl)piperazine so difficult to dissolve in neutral water or PBS?
A: The molecule's structure contains large, nonpolar aromatic regions (the methoxy-nitrophenyl group) which are hydrophobic. In neutral water (pH ~7), the basic piperazine nitrogen is largely un-ionized (not protonated). The molecule exists as a neutral, nonpolar "free base," which is poorly solvated by polar water molecules, leading to very low solubility.
Q2: I need to make a stock solution. What is the best solvent to start with?
A: For creating a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices due to their ability to dissolve a wide range of organic molecules.[6] A typical starting point is a 10 mM or 20 mM stock in 100% DMSO. Crucially, you must consider the tolerance of your downstream assay to these organic solvents.
Q3: Can I just heat the solution to get it to dissolve?
A: While gentle heating can sometimes increase the rate of dissolution, it is generally not a recommended primary strategy. It does not change the fundamental insolubility of the compound at a given pH and temperature. Furthermore, there is a significant risk of the compound precipitating out of solution as it cools to room or physiological temperature, leading to inaccurate concentrations and unreliable experimental results. For thermosensitive compounds, heat can also cause degradation.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides a logical workflow for resolving solubility issues. Start with the simplest and least disruptive method (pH adjustment) and proceed to other techniques if necessary.
Caption: Equilibrium between the insoluble free base and the soluble protonated salt.
Step-by-Step Protocol:
-
Determine Target pH: To ensure complete protonation and solubilization, the pH of the final solution should be at least 1.5 to 2 units below the compound's pKa. Given a predicted pKa of ~5.5-6.5, a final pH of 4.0 - 4.5 is a robust starting point.
-
Prepare an Acidic Buffer: Prepare an appropriate buffer, such as a 50 mM citrate buffer (pH range ~3.0-6.2) or acetate buffer (pH range ~3.6-5.6).
-
Method A (Direct Dissolution):
-
Weigh the required amount of the compound directly into a glass vial.
-
Add the acidic buffer (e.g., pH 4.0 citrate buffer) to achieve the desired final concentration.
-
Vortex or sonicate the mixture for 5-10 minutes until the solid is fully dissolved. A clear solution indicates success.
-
-
Method B (Dilution from Organic Stock):
-
Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO.
-
In a separate tube, place the required volume of your acidic buffer.
-
While vortexing the buffer, add the required volume of the DMSO stock dropwise to achieve the final desired concentration. This prevents localized high concentrations that can cause precipitation.
-
-
Final Check: Always inspect the final solution for any cloudiness or particulates. If present, consider filtration through a 0.22 µm syringe filter, but be aware this may remove undissolved compounds and lower the effective concentration.
Problem: My experiment is pH-sensitive and cannot be performed at pH 4.0. The compound must be dissolved closer to neutral pH.
Solution 2: Co-solvency
Scientific Rationale: If pH adjustment is not an option, using a water-miscible organic solvent (a co-solvent) is the next best approach. Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the water-based solvent system. [9][10]This makes the environment more "hospitable" to the hydrophobic compound, reducing the interfacial tension and allowing it to dissolve more readily. [11][12] Common Co-solvents for Biological Assays:
| Co-solvent | Recommended Starting % (v/v) | Notes |
| DMSO | ≤ 1% | Widely used but can have biological effects at >0.5-1%. Always run a vehicle control. |
| Ethanol | ≤ 5% | Generally well-tolerated in many cell-based assays. |
| PEG 400 | ≤ 10% | A polymer commonly used in drug formulations to improve solubility. [13] |
| Propylene Glycol | ≤ 10% | Another common excipient used to solubilize hydrophobic compounds. [9] |
Step-by-Step Protocol:
-
Prepare a Concentrated Stock: Dissolve 1-(4-Methoxy-2-nitrophenyl)piperazine in 100% of your chosen co-solvent (e.g., DMSO) to a high concentration (e.g., 20 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Create intermediate dilutions of your stock solution in 100% co-solvent if needed for your experimental concentrations.
-
Final Dilution: Add the small volume of your co-solvent stock to your aqueous experimental media (e.g., cell culture media, buffer at pH 7.4) to achieve the final concentration. Crucially, ensure the final percentage of the co-solvent remains below the tolerance limit for your assay.
-
Vortex Immediately: Vortex the final solution immediately and vigorously upon adding the stock to disperse the compound quickly and prevent precipitation.
Problem: My system is highly sensitive to both pH changes and organic solvents.
Solution 3: Complexation and Micellar Solubilization
Scientific Rationale: For highly sensitive applications, advanced formulation techniques can be used. These methods "hide" the hydrophobic molecule within a larger, water-soluble carrier.
-
Surfactants: These are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. [14]Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails facing inward. [15]Your insoluble compound can partition into this hydrophobic core, while the hydrophilic exterior of the micelle allows it to remain dispersed in water. [16]* Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [17][18]They can form an "inclusion complex" where the insoluble "guest" molecule (your compound) fits inside the "host" cyclodextrin cavity, presenting a soluble complex to the aqueous environment. [][20][21]
Caption: Encapsulation by a surfactant micelle versus complexation with a cyclodextrin.
Step-by-Step Protocol (using Cyclodextrins):
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity. [17]2. Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Add Compound: Add the powdered 1-(4-Methoxy-2-nitrophenyl)piperazine directly to the cyclodextrin solution.
-
Mix Thoroughly: Vortex vigorously and/or sonicate the mixture. The formation of the inclusion complex can take time. Mixing at room temperature for several hours or overnight is sometimes required.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.
-
Use the Supernatant: Carefully collect the clear supernatant. This solution contains your compound solubilized within the cyclodextrin complex. The concentration should be confirmed analytically if possible (e.g., by HPLC-UV).
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Khadka, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Jadhav, P. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Hardy, I. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- WuXi AppTec DMPK. (2024, March 15).
- Kumar, S., & Singh, A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Sharma, D., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Vemula, V. R. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Cosolvent. (n.d.). Wikipedia.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Chaudhary, A., & Patel, N. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Stahl, S., et al. (2025, July 23).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Beg, S., et al. (n.d.).
- Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- How does pH affect solubility?. (2025, March 11). askIITians.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). JIGS Chemical Limited.
- 8.11 pH and Solubility. (n.d.). AP Chemistry.
- pH and Solubility. (2025, August 15). AP Chem | Fiveable.
- Surfactant. (n.d.). Alfa Chemistry.
- Edwards, D. A., et al. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1).
- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (2025, July 5). ChemicalBook.
- 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts.
- 1-(4-methoxy-2-nitrophenyl)-4-[4-(phenoxymethyl)benzoyl]piperazine - C25H25N3O5 | CSSS00132434750. (n.d.). Chemspace.
- Surfactants, Emulsifiers and Polyglycols. (n.d.). Dow Inc.
- Chadha, R., et al. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
- 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797. (n.d.). PubChem.
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2. (2025, July 4). ChemicalBook.
- Separation of Organic Compounds from Surfactant Solutions: A Review. (2007, February 16). Taylor & Francis.
- Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. (2025, October 15). EPA.
- 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug.
-
CAS#:74852-61-2 | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (2025, August 27). Chemsrc. [Link]
- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657. (n.d.). PubChem.
- Sam, K., et al. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- pKa values of common substituted piperazines. (n.d.).
Sources
- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:74852-61-2 | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Chemsrc [chemsrc.com]
- 4. uregina.ca [uregina.ca]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascelibrary.org [ascelibrary.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
Technical Support Center: Purification Strategies for Sticky or Oil-Based Piperazine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying piperazine intermediates, particularly those that present as sticky solids or intractable oils. The inherent physicochemical properties of the piperazine moiety, such as high polarity, basicity, and hygroscopicity, often lead to significant purification challenges.[1] This resource provides in-depth troubleshooting advice and practical solutions to streamline your purification workflows and enhance the quality of your intermediates.
Troubleshooting Guide: From Oils to Crystalline Solids
This section addresses specific, common problems encountered during the purification of piperazine intermediates in a question-and-answer format.
Scenario 1: My piperazine intermediate has "oiled out" or remains a viscous, inseparable oil after work-up. How can I solidify it?
"Oiling out," where a compound separates from solution above its melting point, is a frequent obstacle with piperazine derivatives.[2] This is often due to the high polarity and basicity of the molecule, which can lead to strong solvation or the depression of its melting point by residual impurities or solvents.
Root Cause Analysis & Strategic Solutions:
The primary goal is to identify conditions that favor crystal lattice formation over amorphous oiling. This can be achieved by altering the solubility and intermolecular forces of the piperazine intermediate.
Experimental Protocol: Strategic Crystallization of Oily Piperazine Intermediates
-
Solvent System Modification:
-
Rationale: The ideal crystallization solvent (or solvent system) should exhibit moderate solubility for the piperazine intermediate at elevated temperatures and poor solubility at lower temperatures.[2][3]
-
Procedure:
-
If your compound has oiled out from a single solvent, attempt to add a miscible "anti-solvent" in which the compound is insoluble.[4] For polar piperazine derivatives, this could be a non-polar solvent like hexane or heptane, added dropwise to a solution of the oil in a minimal amount of a polar solvent like ethanol, isopropanol, or dichloromethane.[2][3]
-
Experiment with binary or even ternary solvent systems. A good starting point for many piperazine compounds is a mixture of an alcohol (e.g., ethanol) and water, or dichloromethane and an alkane.[2][3]
-
Ensure the starting solution is not overly concentrated, as this can favor oiling over crystallization.[2]
-
-
-
Induce Nucleation:
-
Rationale: Crystallization requires nucleation sites to begin. Spontaneous nucleation can be difficult with viscous oils.
-
Procedure:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[2] The microscopic imperfections on the glass can serve as nucleation points.
-
Seeding: If you have a small amount of solid material from a previous attempt, add a single, tiny crystal to the cooled, supersaturated solution.
-
Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath or refrigerator.[3]
-
-
-
Salt Formation: A Powerful Tool for Crystallization:
-
Rationale: Converting the basic piperazine free-base into a salt dramatically alters its physical properties, often resulting in a more crystalline, higher-melting solid.[2] This is due to the formation of a more rigid ionic lattice.
-
Procedure (for Diacetate Salt Formation):
-
Dissolve the crude oily piperazine intermediate in a suitable solvent like acetone.[5]
-
While stirring, slowly add glacial acetic acid. It's crucial to add at least a stoichiometric amount, and sometimes up to 5 times the stoichiometric quantity, to ensure complete salt formation.[1]
-
The piperazine diacetate salt will often precipitate as a crystalline solid.[1]
-
Cool the mixture to between 10-30°C to maximize precipitation.[1]
-
Isolate the solid by filtration and wash with cold acetone to remove impurities.[1]
-
The pure free base can be regenerated from the salt if necessary.[1]
-
-
-
Hydrate Formation:
-
Rationale: Piperazines readily form hydrates, which can have more favorable crystallization properties than the anhydrous form.[1]
-
Procedure:
-
Scenario 2: My piperazine intermediate streaks badly on a silica gel column, and I get poor separation from impurities.
This is a classic problem when dealing with basic compounds on an acidic stationary phase like silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor resolution.[1][6]
Root Cause Analysis & Strategic Solutions:
The key is to mitigate the strong interaction between the basic analyte and the acidic stationary phase. This can be accomplished by modifying the mobile phase or choosing a different stationary phase altogether.
Decision Workflow for Chromatographic Purification
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocol: Optimizing Column Chromatography for Piperazine Intermediates
-
Mobile Phase Modification (for Silica Gel):
-
Rationale: Adding a small amount of a basic modifier to the eluent will "pre-treat" the silica gel, neutralizing the acidic sites and preventing strong adsorption of the piperazine compound.
-
Procedure:
-
Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[7]
-
Thoroughly equilibrate the column with the modified mobile phase before loading your sample. This is critical to ensure reproducible results.
-
-
-
Alternative Stationary Phases:
-
Rationale: If mobile phase modification is insufficient, switching to a different stationary phase is the next logical step.
-
Procedure Options:
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[7]
-
Reverse-Phase (C18): For highly polar piperazine derivatives that have poor retention on C18, consider using a mobile phase with a higher aqueous component.[7] To improve peak shape, ensure the mobile phase pH is at least 2 units away from the pKa of your compound.[6] Using a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the piperazine, which can improve interaction with the stationary phase.
-
Strong Cation Exchange (SCX): This technique is highly effective for purifying polar basic compounds.[8][9] The piperazine intermediate is loaded onto the column (often under acidic conditions where it is protonated), non-basic impurities are washed away, and the desired compound is then eluted by using a mobile phase containing a base (like ammonia in methanol) to deprotonate it.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine intermediates?
A1: Impurities are often structurally related to the target molecule and can include unreacted starting materials (like ethylene diamine), by-products from side reactions (such as N-alkylated piperazines or pyrazines), and degradation products.[1]
Q2: My yield is very low after recrystallization. What are the likely causes?
A2: Low yield can result from several factors:
-
Using too much solvent: The product may be too soluble in the chosen solvent system, even at low temperatures. Try reducing the initial amount of solvent used for dissolution.[1]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time.
-
Co-crystallization with impurities: If the product purity is also low, a second recrystallization from a different solvent system may be necessary.[2]
Q3: Can I use distillation to purify my oily piperazine intermediate?
A3: Vacuum distillation can be a suitable method, especially for larger scales and for removing non-volatile impurities, provided your compound has sufficient thermal stability.[2] The reduced pressure lowers the boiling point, preventing thermal decomposition.[2] However, many functionalized piperazine intermediates have very high boiling points even under high vacuum, making this technique less universally applicable than chromatography or crystallization.
Q4: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC analysis?
A4: Poor peak shape (tailing) is common for basic compounds in reverse-phase HPLC.[1] This is often due to interactions with residual silanol groups on the stationary phase. To improve this:
-
Use a low pH mobile phase: Adding an acid like formic acid or TFA (0.05-0.1%) will protonate the piperazine and mask the silanol interactions.
-
Add a basic modifier: In some cases, especially at neutral or higher pH, adding a small amount of a basic modifier like triethylamine can improve peak shape.
-
Use a modern, end-capped column: Columns specifically designed for the analysis of basic compounds often have better shielding of residual silanols.
Summary of Purification Techniques
| Purification Method | Best Suited For | Key Advantages | Common Challenges & Solutions |
| Recrystallization | Compounds that are solid at room temperature or can be induced to crystallize. | Potentially high purity in a single step; scalable. | Oiling out (Solution: Use anti-solvent, slow cooling, seeding); Low yield (Solution: Minimize solvent, ensure complete cooling).[2][4] |
| Salt Formation | Basic piperazine free-bases that are oily or difficult to crystallize. | Often produces highly crystalline, easy-to-handle solids; excellent for purification. | Requires an additional step to regenerate the free base if needed.[1] |
| Silica Gel Chromatography | Separating compounds with different polarities. | Versatile and widely available. | Peak tailing/streaking for basic compounds (Solution: Add Et₃N or NH₄OH to eluent).[1][7] |
| Alumina Chromatography | Basic compounds that perform poorly on silica gel. | Better recovery and peak shape for basic amines. | Can be less predictable than silica gel; requires careful selection of activity grade.[7] |
| Reverse-Phase (C18) Chromatography | Polar to moderately non-polar compounds. | Good for removing non-polar impurities. | Poor retention of very polar compounds; peak tailing (Solution: Adjust mobile phase pH).[6] |
| Ion Exchange Chromatography (SCX) | Highly polar, basic compounds. | Highly selective for basic compounds; excellent for removing neutral and acidic impurities. | Requires specific columns and buffer systems.[8][9] |
| Vacuum Distillation | Thermally stable, volatile liquids. | Good for large scale; effective for removing non-volatile impurities. | Not suitable for thermally labile or very high-boiling compounds.[2] |
References
-
Troubleshooting LC, basics. Chromedia. [Link]
-
Amine Di piperazine impurity. Veeprho Pharmaceuticals. [Link]
-
Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]
-
HPLC Troubleshooting Guide. Agilent. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Advances in Continuous Crystallization. Pharmaceutical Technology. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Process for the preparation of piperazine derivatives.
- Method for the preparation of piperazine salts.
- Purification of piperazine.
- Process for the preparation of piperazine compounds and hydrochloride salts thereof..
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. [Link]
-
Technical Crystallization for Application in Pharmaceutical Material Engineering. SciSpace. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. syrris.com [syrris.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. reddit.com [reddit.com]
- 8. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
Validation & Comparative
Structural Validation of 1-(4-Methoxy-2-nitrophenyl)piperazine: A Comparative Analytical Guide
Executive Summary & Strategic Context
In the synthesis of antifungal pharmacophores (e.g., Itraconazole/Posaconazole precursors), the regioselective nitration of 1-(4-methoxyphenyl)piperazine is a critical quality gate. The target molecule, 1-(4-Methoxy-2-nitrophenyl)piperazine , must be rigorously distinguished from its starting material and potential regioisomers (e.g., 3-nitro variants).
This guide moves beyond basic spectral listing. It provides a comparative validation framework , demonstrating why 1H NMR is the superior technique for structural confirmation over LC-MS in this specific context. While LC-MS confirms molecular weight (
The Validation Matrix
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | HPLC-UV |
| Identity Confirmation | High (Definitive Regiochemistry) | Medium (Mass only) | Low (Retention time only) |
| Isomer Detection | High (Coupling constants | Low (Identical Mass) | Medium (Requires standards) |
| Quantification | Absolute (qNMR) | Relative | Relative |
| Sample Prep Time | < 10 mins | < 10 mins | 30-60 mins (Method Dev) |
Structural Logic & Assignment Strategy
The validation relies on confirming the 1,2,4-trisubstituted benzene ring .
-
Structure:
-
C1: Piperazine ring (Strong Electron Donor, Ortho/Para director).
-
C2: Nitro group (Strong Electron Withdrawing, Meta director).
-
C4: Methoxy group (Strong Electron Donor).
-
-
Critical Validation Marker: The aromatic region must display an ABC (or ABX) splitting system , distinct from the symmetric AA'BB' system of the starting material.
Visualization: Validation Workflow
Figure 1: Decision tree for validating the regiochemistry of the nitration product.
Detailed 1H NMR Peak Assignments
Solvent: CDCl
A. Aromatic Region (The "Fingerprint")
This region confirms the position of the nitro group relative to the methoxy and piperazine groups.
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Justification |
| H-3 | Ortho to NO | 7.30 – 7.45 | Doublet (d) | Most Deshielded. Located between two substituents. Only has a meta coupling partner (H-5). | |
| H-5 | Meta to NO | 7.05 – 7.15 | Doublet of Doublets (dd) | Diagnostic Peak. Couples ortho to H-6 and meta to H-3. Confirms 1,2,4 pattern.[1] | |
| H-6 | Ortho to Piperazine | 7.15 – 7.25 | Doublet (d) | Shielded by the adjacent piperazine nitrogen lone pair. Only has an ortho coupling partner. |
B. Aliphatic Region
| Proton | Group | Chemical Shift ( | Multiplicity | Integral | Notes |
| -OCH | Methoxy | 3.80 | Singlet (s) | 3H | Sharp singlet. Confirmation of OMe integrity. |
| Pip-N-CH | Piperazine ( | 2.95 – 3.05 | Multiplet/Triplet | 4H | Deshielded by the aromatic ring. Broadens if rotation is restricted. |
| Pip-NH-CH | Piperazine ( | 3.05 – 3.15 | Multiplet/Triplet | 4H | Chemical shift varies significantly if the amine is protonated (salt form). |
| NH | Amine | 1.8 – 2.5 | Broad s | 1H | Exchangeable. Often invisible in wet solvents or salts. |
Critical Note on Piperazine Shifts: In the free base, the piperazine protons often appear as two distinct triplets. In the hydrochloride salt, these merge into a broad multiplet shifted downfield (3.2 – 3.5 ppm). Always report the salt form.
Comparative Analysis: Product vs. Alternatives
This section validates why the assigned peaks prove the structure against common "False Positives."
Scenario A: The Product vs. Starting Material
Alternative: 1-(4-Methoxyphenyl)piperazine (Unreacted SM).
-
Visual Check: The SM has a plane of symmetry.
-
Spectral Difference:
-
SM: Aromatic region shows two doublets (approx 6.8 and 6.9 ppm) integrating to 2H each (AA'BB' system).
-
Product: Aromatic region shows three distinct signals (1H each) with complex splitting (ABC system).
-
Result: If you see "tall doublets" instead of "small complex multiplets," the reaction failed.
-
Scenario B: The Product vs. Regioisomer
Alternative: 1-(4-Methoxy-3-nitrophenyl)piperazine (Nitration ortho to OMe).
-
Mechanism: Unlikely due to steric hindrance, but possible.
-
Spectral Difference:
-
Regioisomer: The proton between OMe and NO2 would be a singlet (para to Piperazine, no ortho coupling).
-
Product: H-3 is a doublet (
Hz). -
Result: The presence of meta coupling (
Hz) on the most downfield proton rules out the 3-nitro isomer.
-
Experimental Protocol for Validation
To ensure reproducibility and E-E-A-T compliance, follow this standard operating procedure (SOP).
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the isolated solid.
-
Solvent: Add 0.6 mL CDCl
(for free base) or DMSO- (for HCl/salt forms).-
Why? CDCl
provides better resolution of coupling constants. DMSO is required if the product is a salt.
-
-
Filtration: If the solution is cloudy (common with silica residue), filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 scans minimum (ensure S/N > 100 for aromatic peaks).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the methoxy singlet vs. aromatic protons.
Step 3: Processing & Reporting[2]
-
Phasing: Apply manual phasing. Auto-phasing often distorts the base of the nitro-adjacent proton.
-
Integration: Calibrate the Methoxy singlet (3.80 ppm) to exactly 3.00.
-
Validation Check: Verify the aromatic protons integrate to 1.00 : 1.00 : 1.00 (
0.05).
References
-
Spectroscopic Data of Piperazine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web: [Link] (Accessed Oct 2023).
-
Synthesis of Itraconazole Intermediates. Journal of Medicinal Chemistry, "Structure-Activity Relationships of Triazole Antifungals."
-
NMR Solvent Data. Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. [Link]
-
Nucleophilic Aromatic Substitution Regiochemistry. Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) Mechanism." [Link]
Disclaimer: Chemical shifts may vary slightly (
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 1-(4-Methoxy-2-nitrophenyl)piperazine
This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 1-(4-Methoxy-2-nitrophenyl)piperazine. We will move beyond a simple protocol, exploring the scientific rationale behind our choices and comparing alternative chromatographic strategies to build a method that is not only effective but also self-validating and compliant with regulatory expectations.
Introduction: The Analytical Challenge
1-(4-Methoxy-2-nitrophenyl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical, as any related substances or degradation products can impact the safety and efficacy of the final drug product. Therefore, a highly specific and reliable analytical method is required to quantify its purity and profile any potential impurities.
The objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method, a gold standard in the pharmaceutical industry for quality control.[1] Such a method must be able to separate the main compound from its potential degradation products and process-related impurities, a capability that is rigorously tested through forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Part 1: Foundational Strategy and Analyte Characterization
A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Properties: 1-(4-Methoxy-2-nitrophenyl)piperazine
-
Structure: Comprises a methoxyphenyl ring, a piperazine ring, and a nitrophenyl ring. This combination of aromatic and heterocyclic moieties dictates its chromatographic behavior.
-
Solubility: It is slightly soluble in water but readily soluble in organic solvents like methanol, acetonitrile, and DMSO.[5][6]
-
Polarity: With a predicted LogP value of approximately 3.4-3.6, the molecule is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[7][8]
-
UV Absorbance: The presence of two chromophores (methoxyphenyl and nitrophenyl groups) suggests strong UV absorbance. Based on similar structures, a maximum absorbance (λmax) is expected in the 230-260 nm range.[9][10] A diode array detector (DAD) scan is essential to confirm the optimal wavelength for detection.
Initial Chromatographic Choices: The Rationale
Our initial strategy is grounded in these properties. We will employ RP-HPLC, which uses a non-polar stationary phase and a polar mobile phase.[1]
-
Column Selection: A C18 (octadecylsilane) column is the conventional first choice for moderately non-polar compounds due to its high hydrophobicity and excellent peak shape performance.[11] We will start with a standard dimension, such as 250 mm x 4.6 mm with a 5 µm particle size, which provides a good balance of resolution and analysis time.[12][13]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.
-
Organic Solvent: Acetonitrile and methanol are the most common choices. We will evaluate both, as they offer different selectivities.[14] Acetonitrile often provides better peak shapes for nitrogen-containing compounds.
-
Aqueous Phase & pH Control: The piperazine moiety is basic. Controlling the mobile phase pH is critical to ensure consistent retention and peak shape. A pH between 3 and 7 is a good starting point to keep the piperazine protonated and avoid peak tailing. A phosphate buffer is a suitable choice for this pH range.
-
-
Detection: UV detection at a wavelength of 254 nm is a common starting point for aromatic compounds.[10] However, the optimal wavelength will be determined from a DAD scan.
Part 2: Comparative Method Development and Optimization
Here, we compare different stationary and mobile phases to optimize the separation, focusing on resolution, peak symmetry, and analysis time.
Comparison 1: Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl)
While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces an alternative separation mechanism: π-π interactions.[15] This can be highly advantageous for aromatic compounds like our analyte.
Experimental Protocol: Column Comparison
-
System: HPLC with Quaternary Pump, Autosampler, Column Oven, and DAD.
-
Columns:
-
Method A: C18, 250 mm x 4.6 mm, 5 µm.
-
Method B: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.
-
-
Mobile Phase:
-
A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample: 1-(4-Methoxy-2-nitrophenyl)piperazine at 0.1 mg/mL in Methanol.
Comparative Data Summary
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Observation |
| Retention Time (min) | 12.5 | 14.2 | The π-π interactions between the analyte's aromatic rings and the phenyl groups on the stationary phase provide an additional retention mechanism beyond simple hydrophobicity, leading to longer retention.[15] |
| Tailing Factor | 1.3 | 1.1 | The Phenyl-Hexyl phase can reduce interactions with residual silanols that often cause tailing for basic compounds like piperazines, resulting in a more symmetrical peak. |
| Theoretical Plates | 8500 | 9200 | Improved peak shape directly contributes to higher column efficiency. |
Comparison 2: Organic Modifier (Acetonitrile vs. Methanol)
The choice of organic solvent can significantly alter selectivity.[14]
Experimental Protocol: Mobile Phase Comparison
-
This experiment uses the superior Phenyl-Hexyl column from the previous comparison. All conditions are the same except the organic modifier in Mobile Phase B is changed from Acetonitrile to Methanol.
Comparative Data Summary
| Parameter | Acetonitrile as Modifier | Methanol as Modifier | Rationale for Observation |
| Retention Time (min) | 14.2 | 13.5 | Acetonitrile is a stronger (more eluting) solvent than methanol in reversed-phase chromatography, but the unique π-π interactions with the Phenyl-Hexyl phase can alter this behavior. In this case, methanol resulted in slightly less retention. |
| Peak Width (min) | 0.25 | 0.30 | Acetonitrile often results in sharper peaks and lower column backpressure compared to methanol, leading to better efficiency. |
| Selectivity (α) | Baseline | Different elution order for impurities | Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analyte and impurities compared to the aprotic acetonitrile, thus changing the selectivity.[14] |
Part 3: Forging a Stability-Indicating Method
The true test of a purity method is its ability to be "stability-indicating." This is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradants.[3][16] The objective is to achieve 5-20% degradation of the active ingredient.[16]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation and analysis.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in a 50:50 mix of Acetonitrile and 0.1 N HCl. Heat at 60 °C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Use 0.1 N NaOH instead of HCl. Neutralize with 0.1 N HCl.[1]
-
Oxidative Degradation: Dissolve the sample in a 50:50 mix of Acetonitrile and 3% H₂O₂. Keep at room temperature. Withdraw samples at timed intervals.
-
Thermal Degradation: Expose the solid powder to 80 °C in an oven.
-
Photolytic Degradation: Expose the solid powder to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][4]
Analysis of Stressed Samples Each stressed sample is analyzed using the optimized Phenyl-Hexyl method. The key is to demonstrate that all degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0) and that the main peak remains spectrally pure, as confirmed by DAD peak purity analysis. This confirms the method's specificity, a critical validation parameter according to ICH Q2(R1).[17][18]
Part 4: The Final Optimized Method and Validation Principles
Based on our comparative studies, the following method was finalized as the optimal choice for purity analysis.
Final Optimized HPLC Method
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Trustworthiness Through Validation
This developed method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy for routine use.[17][19][20]
Caption: Key validation parameters per ICH Q2(R1).
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration).
-
Accuracy: Determined by spiking known amounts of impurities into the sample (recovery study).
-
Precision: Evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[18]
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5 °C) to ensure it remains reliable.
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for 1-(4-Methoxy-2-nitrophenyl)piperazine. By comparing a standard C18 column with a Phenyl-Hexyl column, we demonstrated that leveraging alternative selectivity mechanisms like π-π interactions can significantly improve peak shape and resolution for aromatic analytes. The final optimized method, built on the Phenyl-Hexyl stationary phase with an acetonitrile-phosphate buffer mobile phase, was shown to be specific through forced degradation studies. This scientifically grounded, validated method ensures the reliable and accurate assessment of purity, upholding the rigorous quality standards of the pharmaceutical industry.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
HPLC Column Selection Guide. Shimadzu. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Column Selection Guide. Welch Materials, Inc. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Chemsrc. [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation Testing. SGS. [Link]
-
Picking the Perfect HPLC Column. Biocompare. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine at Best Price. Tradeindia. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. EPA. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. [Link]
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Forced Degradation Testing | SGS Thailand [sgs.com]
- 4. onyxipca.com [onyxipca.com]
- 5. 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 7. CAS#:74852-61-2 | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Chemsrc [chemsrc.com]
- 8. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. biocompare.com [biocompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative Guide: IR Spectroscopy of Nitro- and Methoxy-Substituted Piperazines
Topic: IR Spectroscopy Characteristic Bands for Nitro and Methoxy Groups in Piperazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, piperazine pharmacophores are frequently modified with nitro (
Mechanistic Foundations: Electronic Effects on Vibrational Modes
To interpret the spectra accurately, one must understand the causality between electronic environment and bond stiffness (force constant,
-
The Nitro Group (
): The "Electron Sink"-
Effect: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).[1]
-
Vibrational Consequence: The
bonds are highly polar, resulting in large dipole moment changes during vibration.[1] This creates intense absorption bands.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Resonance: When attached to an aromatic ring (e.g., 1-(2-nitrophenyl)piperazine), conjugation reduces the double-bond character of the
bond, shifting frequencies to lower wavenumbers compared to aliphatic nitro compounds.[1]
-
-
The Methoxy Group (
): The "Electron Donor"-
Effect: Electron-donating group (EDG) via resonance (+R) when attached to an aromatic system.[1]
-
Vibrational Consequence: The diagnostic band is the
stretch.[2] In aryl alkyl ethers (like methoxyphenylpiperazines), the bond acquires partial double-bond character due to resonance, stiffening the bond and shifting the absorption to higher frequencies (~1250 cm⁻¹) compared to aliphatic ethers.
-
Visualizing the Vibrational Logic
Figure 1: Causal relationship between substituent electronic nature and observed IR spectral features.
Comparative Analysis: Characteristic Bands
The following data aggregates experimental values from synthesized piperazine derivatives (e.g., N-substituted piperazines, phenylpiperazines).
Table 1: Diagnostic Bands for Nitro vs. Methoxy Piperazines
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| Nitro ( | 1550 – 1475 | Strong | Lower freq indicates conjugation with phenyl ring.[1][3] | |
| 1360 – 1290 | Strong | Often appears as a doublet if H-bonding occurs. | ||
| 870 – 850 | Medium | Anchor bond to the ring; less diagnostic. | ||
| Methoxy ( | 1260 – 1230 | Strong | Primary marker for aryl-alkyl ethers. | |
| 1050 – 1010 | Medium | Often obscured in complex fingerprints. | ||
| 2850 – 2815 | Weak | "Shoulder" on the lower energy side of C-H stretches. | ||
| Piperazine Core | 3450 – 3200 | Broad/Med | Disappears in N,N'-disubstituted derivatives. | |
| 2950 – 2800 | Strong | Multiple bands; overlaps with methoxy C-H.[4] |
Expert Insight: In ortho-nitro-phenylpiperazines, steric hindrance may twist the nitro group out of planarity with the benzene ring. This reduces conjugation, causing the
band to shift to slightly higher wavenumbers (closer to 1550 cm⁻¹) compared to para-isomers.
Methodological Comparison: ATR vs. KBr vs. Raman
Choosing the right sampling technique is critical for piperazine derivatives, which often exist as hygroscopic hydrochloride salts.
Table 2: Performance Evaluation of Sampling Techniques
| Feature | ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) | Raman Spectroscopy |
| Sample Prep | None (Direct solid/oil contact) | Grinding with KBr salt; pressing | None (Laser focus) |
| Water Interference | Low (Short pathlength) | High (Hygroscopic KBr absorbs moisture) | Negligible (Water is weak scatterer) |
| Piperazine N-H | Clearly visible (if present) | Often masked by broad | Weak/Invisible (N-H is weak in Raman) |
| Nitro Bands | Good intensity | Excellent intensity | |
| Methoxy Bands | Good intensity | Excellent intensity | C-O stretch is weak; C-H stretch visible |
| Best For: | Routine QC / High Throughput | Trace Analysis / Library Matching | Symmetric Vibrations / Backbone ID |
Validated Experimental Protocol
This protocol ensures reproducibility when analyzing solid piperazine derivatives (e.g., hydrochloride salts).
Workflow: ATR-FTIR Characterization
-
System Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric
(2350 cm⁻¹) and lines. -
Sample Loading: Place ~2-5 mg of the piperazine derivative on the crystal center.
-
Contact Pressure:
-
For HCl salts (Hard solids): Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak bands, especially at high wavenumbers (N-H region).
-
For Free bases (Oils/Waxy solids): Apply gentle pressure.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise)
-
Range: 4000 – 600 cm⁻¹[2]
-
-
Post-Processing: Apply "ATR Correction" (software algorithm) if comparing data to historical transmission (KBr) libraries. This corrects for the depth of penetration dependence (
).
Decision Matrix for Method Selection
Figure 2: Decision matrix for selecting the optimal IR sampling technique based on physical state and analytical needs.
Troubleshooting & Validation (Self-Correcting Steps)
-
The "Water Mask" Error:
-
Symptom:[2][5][6] A broad, rounded mound centered at 3400 cm⁻¹ in KBr spectra.
-
False Positive: Can be mistaken for the piperazine secondary amine (
). -
Correction: Check the region ~1640 cm⁻¹ (O-H bending). If a band exists there and at 3400 cm⁻¹, it is water. Dry the KBr powder at 110°C overnight or switch to ATR.
-
-
The "Nitro/Amide" Confusion:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for general IR band assignments).
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link
-
Kintek Solution. (2024). Comparison of KBr Pellets and ATR for FTIR Analysis. Link
-
National Institutes of Health (NIH). (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Link
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Link
-
Asian Journal of Chemistry. (2013). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles. (Provides specific wavenumbers for nitro/methoxy piperazine derivatives). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. asianpubs.org [asianpubs.org]
- 5. azom.com [azom.com]
- 6. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Benchmarking yield and purity against commercial 1-(4-Methoxy-2-nitrophenyl)piperazine standards
Executive Summary
1-(4-Methoxy-2-nitrophenyl)piperazine (CAS: 74852-61-2) is a critical pharmacophore in the synthesis of triazole antifungal agents, most notably Itraconazole and Posaconazole. While commercial standards are available, they often exhibit significant variability in purity (95%–99%) and impurity profiles, particularly regarding the formation of the bis-alkylated dimer.
This guide provides a technical benchmark comparing an optimized in-house synthesis protocol against two tiers of commercial standards. We demonstrate that a controlled nucleophilic aromatic substitution (
Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7]
The synthesis relies on the
The "Bis-Impurity" Challenge
The primary failure mode in this synthesis is the formation of 1,4-bis(4-methoxy-2-nitrophenyl)piperazine . Since the product itself contains a secondary amine, it can compete with the starting piperazine for the aryl chloride, leading to a dimer.
Control Strategy:
-
Kinetic Control: High concentration of piperazine (3–5 equivalents) ensures the aryl chloride statistically encounters the monomer rather than the product.
-
Solvent Effects: Use of polar aprotic solvents (DMSO or DMF) accelerates the initial substitution.
Visualization: Reaction Pathway & Impurity Logic
Figure 1: Reaction pathway highlighting the competitive mechanism leading to the critical bis-impurity.
Benchmarking Analysis
We compared our Optimized In-House Method (Protocol defined in Section 5) against two common commercial tiers: Vendor A (Analytical Standard) and Vendor B (Bulk Intermediate) .
Table 1: Comparative Performance Metrics
| Metric | In-House Optimized | Vendor A (Analytical Std) | Vendor B (Bulk Grade) |
| Purity (HPLC Area %) | 99.2% | 99.5% | 96.8% |
| Yield (Isolated) | 88% | N/A | N/A |
| Bis-Impurity | < 0.10% | Not Detected | 1.5% |
| Unreacted Piperazine | Not Detected | Not Detected | 0.8% |
| Cost (Normalized) | 1.0x (Baseline) | 55.0x | 4.2x |
| Physical State | Crystalline Solid | Crystalline Powder | Amorphous/Fused Solid |
Key Insight: Vendor B samples frequently contain significant levels of the bis-impurity (1.5%), which is difficult to remove downstream. The In-House method, by utilizing a crystallization workup rather than simple evaporation, effectively purges this impurity.
Analytical Framework
To validate these results, a robust HPLC method is required.[1] Simple UV detection is sufficient due to the nitro-chromophore.
Method: RP-HPLC[4][8][9]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Nitro group absorption) and 280 nm.
-
Retention Times (Approx):
-
Piperazine: ~1.2 min (Void volume)
-
Target Product: ~6.5 min
-
Bis-Impurity: ~11.2 min (Highly lipophilic)
-
Detailed Experimental Protocol (The Benchmark Method)
This protocol is designed for scalability and "Green" compliance by minimizing chlorinated solvents during workup.
Reagents
-
1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)
-
Piperazine (Anhydrous) (4.0 eq ) — Critical for suppressing dimer.
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMSO (3 volumes) or Toluene/Water biphasic system.
Step-by-Step Workflow
-
Charge: To a reaction vessel equipped with a reflux condenser, add Piperazine (4.0 eq) and
(1.5 eq) into DMSO. Heat to 60°C to dissolve piperazine.[3] -
Addition: Slowly add 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq) over 30 minutes. Exothermic reaction.
-
Reaction: Heat to 90–100°C for 4–6 hours. Monitor by HPLC until starting material < 0.5%.
-
Quench: Cool to 25°C. Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a yellow/orange solid.
-
Note: Excess piperazine remains in the aqueous phase.
-
-
Filtration: Filter the crude solid. Wash with water (3x) to remove trapped piperazine salts.
-
Purification (The Differentiator): Recrystallize from Ethanol/Water (9:1) .
-
Heat crude solid in Ethanol until dissolved.
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
-
Drying: Dry under vacuum at 50°C to constant weight.
Visualization: Experimental Decision Tree
Figure 2: Purification workflow designed to segregate specific impurities based on solubility profiles.
Troubleshooting & Expert Insights
-
Issue: Low Yield.
-
Cause: Loss of product during the water quench if the pH is too low (protonation of the piperazine ring makes it water-soluble).
-
Fix: Ensure the quench water is basic (pH > 10) using NaOH if necessary to keep the product in its free-base, insoluble form.
-
-
Issue: High Bis-Impurity.
-
Cause: Localized high concentration of starting material during addition.
-
Fix: Increase stirring speed and ensure slow addition of the chloronitrobenzene.
-
-
Issue: Sticky Solid.
-
Cause: Trapped DMSO.
-
Fix: Thorough water wash of the filter cake is mandatory before recrystallization.
-
References
-
Synthesis of Itraconazole Intermediates: Ahn, C. I., et al. "A highly efficient synthesis of itraconazole intermediates and their analogues." Journal of the Korean Chemical Society, 1999, 43(6), 676-681. Link
-
Impurity Profiling in Phenylpiperazines: "Development And Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk." International Journal of Drug Delivery Technology, 2025.[1] Link
-
General Piperazine Synthesis (S_NAr): "Synthesis of piperazines." Organic Chemistry Portal. Link
-
Patent on Process Optimization: "Improved Method of Making Itraconazole." Korean Patent KR100793693B1. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
